Poly(Fe-btpyb) Purple

Description

Properties

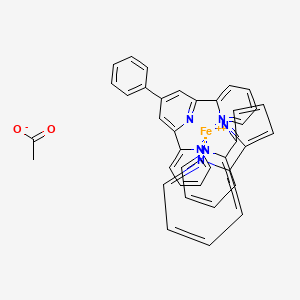

Molecular Formula |

C38H29FeN6O2+ |

|---|---|

Molecular Weight |

657.5 g/mol |

IUPAC Name |

2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;acetate |

InChI |

InChI=1S/C21H15N3.C15H11N3.C2H4O2.Fe/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19;1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;1-2(3)4;/h1-15H;1-11H;1H3,(H,3,4);/q;;;+2/p-1 |

InChI Key |

GJMMXHUOJGMIDN-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies and Supramolecular Polymerization Mechanisms of Poly Fe Btpyb Purple

Monomer and Ligand Synthesis Routes for the btpyb Moiety

The cornerstone of Poly(Fe-btpyb) Purple is the ditopic bridging ligand, 1,4-bis(2,2':6',2''-terpyridin-4'-yl)benzene (btpyb). A highly effective method for its synthesis involves a one-pot condensation reaction. biomedgrid.com This procedure utilizes 2-acetylpyridine (B122185) and benzene-1,4-dicarbaldehyde, which react in the presence of ammonium (B1175870) acetate (B1210297) in a basic ethanolic medium to produce the btpyb ligand in high yields. biomedgrid.com

The synthesis process unfolds as follows: 2-acetylpyridine is added dropwise to a solution of benzene-1,4-dicarbaldehyde in ethanol (B145695) and stirred for several hours, leading to the formation of a tetraketone intermediate, 1,4-bis[1,5-dioxo-1,5-bis(2-pyridyl)pentan-3-yl]benzene. biomedgrid.com Subsequently, the addition of ammonium acetate and a prolonged period of reflux drive the cyclization to form the desired terpyridine moieties. biomedgrid.com The final product, the symmetrical btpyb ligand, is then isolated and purified. biomedgrid.com This ligand is commercially available and well-documented in the literature. biomedgrid.com

Coordination-Driven Self-Assembly Pathways for Iron(II)-btpyb Complexation

The formation of Poly(Fe-btpyb) Purple is a prime example of coordination-driven self-assembly, a process where metal-ligand interactions guide the spontaneous organization of molecules into well-defined supramolecular structures. nih.govnih.gov In this case, the nitrogen atoms of the two terpyridine units on the btpyb ligand coordinate with iron(II) ions. researchgate.netfrontiersin.org This interaction is a reversible process that leads to the formation of thermodynamically stable complexes. nih.govnih.gov

The terpyridine ligand acts as a tridentate chelator, meaning each terpyridine unit forms three coordination bonds with a single iron(II) ion, resulting in a stable octahedral geometry around the metal center. frontiersin.orgnih.gov The linear and rigid nature of the btpyb ligand, coupled with the specific coordination geometry of the iron(II)-terpyridine complex, directs the assembly into a one-dimensional linear polymer chain. researchgate.netrsc.org This self-assembly process is highly efficient and occurs under mild conditions. nih.gov The resulting polymer exhibits a characteristic purple color due to a metal-to-ligand charge transfer (MLCT) transition between the iron(II) center and the btpyb ligand. nims.go.jptcichemicals.comtcichemicals.com

Polymerization Kinetics and Thermodynamic Considerations in Film Formation

The formation of Poly(Fe-btpyb) Purple films is governed by both kinetic and thermodynamic factors. The polymerization process itself is a dynamic equilibrium, where the reversible metal-ligand bonds are continuously forming and breaking. nih.govnih.gov The system naturally progresses towards the most thermodynamically stable state, which in this case is the extended linear polymer chain. nih.gov

When forming a film, for example through spin-coating or spray-coating a solution of the polymer, the evaporation of the solvent drives the equilibrium towards the polymer, resulting in a solid-state film. mdpi.compolyu.edu.hk The final morphology and properties of the film are influenced by the kinetics of this process.

Influence of Reaction Parameters on Polymer Architecture and Network Topology

The architecture and network topology of metallosupramolecular polymers are highly tunable by modifying various reaction parameters. While Poly(Fe-btpyb) Purple typically forms a linear, one-dimensional structure, the introduction of different linkers or metal ions can lead to diverse architectures. rsc.org

For example, the flexibility of the spacer between the terpyridine units can influence whether a linear polymer or a cyclic metallocycle is formed. rsc.org While the rigid benzene (B151609) ring in btpyb promotes a linear structure, more flexible linkers can lead to the formation of cyclic species. rsc.org

The choice of metal ion is also critical. While iron(II) typically forms octahedral complexes leading to linear chains, other metal ions with different coordination preferences could result in different network topologies. nih.gov Furthermore, the solvent can influence the final structure, as favorable solvent-ligand interactions can affect the stability of different potential assemblies. rsc.org

The table below summarizes the influence of key parameters on the resulting polymer architecture.

| Parameter | Effect on Polymer Architecture |

| Ligand Rigidity | Rigid, linear ligands like btpyb favor the formation of 1D linear polymers. rsc.org |

| Ligand Flexibility | More flexible linkers between terpyridine units can lead to the formation of cyclic structures (metallocycles). rsc.org |

| Metal Ion Coordination Geometry | Octahedral coordination, as with Fe(II), promotes linear chain growth. frontiersin.org Other geometries could lead to different network topologies. |

| Solvent | The solvent can influence the kinetic stability of the metal-ligand complex and may favor certain architectures over others. rsc.org |

Scalable Synthesis Approaches for Research Prototyping

For the purposes of research and prototyping, scalable synthesis methods are essential. The one-pot synthesis of the btpyb ligand is advantageous in this regard, as it is a high-yield reaction that can be performed with readily available starting materials. biomedgrid.com

The self-assembly process for forming the Poly(Fe-btpyb) Purple polymer is also inherently scalable. It involves simply mixing solutions of the btpyb ligand and an iron(II) salt, such as iron(II) acetate, under ambient conditions. researchgate.net This straightforward procedure allows for the production of the polymer in quantities suitable for fabricating and testing devices, such as electrochromic displays or memory elements. researchgate.netresearchgate.net

Furthermore, the polymer can be processed from solution using techniques like spin-coating and spray-coating to create thin films on various substrates. mdpi.compolyu.edu.hk This ease of processing is crucial for the rapid prototyping of research devices. For instance, electrochromic devices have been successfully fabricated by spray-coating a methanol (B129727) solution of Poly(Fe-btpyb) Purple onto an ITO-coated glass substrate. nims.go.jp

Advanced Spectroscopic and Electrochemical Characterization for Mechanistic Elucidation

Spectroelectrochemical Analysis of Redox-Induced Electronic Transitions

Spectroelectrochemistry provides a powerful lens through which to observe the changes in the electronic structure of Poly(Fe-btpyb) Purple as it undergoes redox reactions. This technique simultaneously applies an electrochemical potential and measures the resulting spectroscopic response, typically via UV-Vis absorption spectroscopy.

The distinct purple color of Poly(Fe-btpyb) Purple in its reduced Fe(II) state is attributed to a strong Metal-to-Ligand Charge Transfer (MLCT) absorption band in the visible spectrum. researchgate.net This electronic transition involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. researchgate.net The energy, and therefore the wavelength, of this MLCT band is sensitive to the electronic environment of both the metal ion and the ligand.

Upon electrochemical oxidation, the iron center is converted from Fe(II) to Fe(III). This change in oxidation state leads to a dramatic evolution of the absorption spectrum: the characteristic MLCT band disappears entirely. mdpi.comresearchgate.net The Fe(III) state does not exhibit this visible absorption, causing the material to become colorless or transparent. This reversible color switching, driven by the redox state of the iron ion, is the fundamental principle behind the electrochromic applications of these materials. researchgate.netmdpi.comresearchgate.net Studies on analogous Fe-MSPs demonstrate that the formation of the MLCT band can be tracked during the self-assembly process, with its intensity and wavelength (λMLCT) shifting as the Fe²⁺ ions coordinate with the bis(terpyridine) ligands. mdpi.com

Table 1: Representative MLCT Characteristics for Iron(II) Metallo-Supramolecular Polymers This table presents typical data for Fe-MSPs analogous to Poly(Fe-btpyb) Purple, illustrating the effect of linker groups on the MLCT band.

| Unimer Linker | λMLCT (nm) | Molar Absorption Coefficient (εMLCT) (M-1cm-1) |

|---|---|---|

| Thieno[3,2-b]thiophene (Tt) | 603 | 15,500 |

| Ethynediyl (TtE) | 626 | 23,000 |

| 1,4-Phenylene (TtPh) | 588 | 20,000 |

| 2,2′-Bithiophene-5,5′-diyl (TtB) | 599 | 21,000 |

The correlation between the applied potential and the spectral changes is direct and reversible. By controlling the electrochemical potential, one can precisely manipulate the ratio of Fe(II) to Fe(III) centers within the polymer matrix, thereby tuning the intensity of the MLCT absorption and the material's color. researchgate.net Mononuclear iron bis-terpyridine complexes are often synthesized and studied as models, as their spectroelectrochemical properties are highly representative of the corresponding polymers. rsc.org This approach simplifies characterization while providing valuable insights into the fundamental electronic transitions that govern the behavior of the larger polymeric system. rsc.org The reversible switching between the intensely colored Fe(II) state and the transparent Fe(III) state forms the basis for applications such as electrochromic devices and displays. researchgate.netrsc.org

Electrochemical Characterization of Iron(II)/Iron(III) Redox Couples

Electrochemical techniques are essential for quantifying the redox behavior of Poly(Fe-btpyb) Purple, providing data on potentials, reversibility, and the kinetics of electron transfer.

Cyclic voltammetry (CV) is the primary technique used to assess the redox activity of Poly(Fe-btpyb) Purple. A typical cyclic voltammogram for a film of this polymer exhibits a reversible redox wave corresponding to the Fe(II)/Fe(III) couple. mdpi.comresearchgate.net For analogous iron-based metallopolymers, this redox event is often observed in the range of +0.8 V to +1.2 V versus a standard reference electrode. The symmetry of the anodic (oxidation) and cathodic (reduction) peaks indicates the chemical reversibility and stability of the redox process, which is a critical attribute for long-lasting electrochromic or memory devices. The half-wave potential (E₁⸝₂) derived from CV measurements provides a quantitative measure of the ease of oxidation of the iron centers.

Table 2: Half-Wave Redox Potentials for Representative Iron(II) Polypyridine Complexes Data from analogous Fe(II) complexes, demonstrating typical redox potential ranges.

| Complex | Redox Couple | E1/2 (V vs. Fc/Fc+) |

|---|---|---|

| [Fe(bpy)₃]²⁺ | Fe(II)/Fe(III) | 0.69 |

| [Fe(dmb)₃]²⁺ | Fe(II)/Fe(III) | 0.55 |

| [Fe(ttt)₂]²⁺ | Fe(II)/Fe(III) | 0.72 |

While specific chronoamperometric and chronocoulometric studies on Poly(Fe-btpyb) Purple are not extensively detailed in the reviewed literature, the performance characteristics of devices made from it imply rapid charge transfer dynamics. Chronoamperometry, which measures current as a function of time after a potential step, and chronocoulometry, which measures charge over time, are the ideal techniques for quantifying the diffusion coefficient of charge carriers (counter-ions) and the kinetics of the redox switching process. The fast response times reported for electrochromic devices based on analogous Fe-MSPs suggest efficient charge propagation through the polymer film. mdpi.comresearchgate.net This rapid redox conduction is crucial for high-performance applications that require quick switching between states. mdpi.com

Structural Elucidation Techniques for Polymeric Frameworks

Determining the structure of a supramolecular polymer like Poly(Fe-btpyb) Purple requires a multi-faceted approach, as no single technique can capture its complete architecture from the molecular to the macroscopic level. The polymer consists of Fe(II) ions coordinated by ditopic bis-terpyridine ligands.

A combination of analytical methods is employed to confirm the structure and morphology:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used primarily to characterize the organic bis-terpyridine ligand before polymerization, ensuring its purity and structural integrity. royalsocietypublishing.org

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the coordination of the iron ions to the terpyridine ligands. A characteristic shift in the vibrational frequency of the C=N bonds within the terpyridine rings upon complexation provides clear evidence of metal-ligand bond formation. royalsocietypublishing.org

Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are invaluable for confirming the formation of the metallo-supramolecular assemblies and estimating the molecular weight distribution of the polymer. researchgate.net For complex, three-dimensional structures, Ion-Mobility Mass Spectrometry (IM-MS) has emerged as a powerful tool, capable of separating conformers and providing information on the size and shape of the polymeric ions in the gas phase. researchgate.netchinesechemsoc.org

Atomic Force Microscopy (AFM) : AFM is used to visualize the surface morphology of thin films of the polymer. mdpi.comresearchgate.net It can provide information on film uniformity, roughness, and in some cases, resolve individual polymer chains or aggregates on a substrate. researchgate.net

These techniques, when used in concert, provide a comprehensive picture of the Poly(Fe-btpyb) Purple framework, from the confirmation of the covalent bonds in the ligand to the non-covalent coordination bonds that define the polymer's extended, dynamic structure.

X-ray Absorption Spectroscopy (XAS) for Local Coordination Environment Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique ideal for probing the local geometric and electronic structure of the iron centers within the Poly(Fe-btpyb) Purple polymer. By tuning synchrotron-based X-rays to the Fe K-edge (around 7.1 keV) or L-edge, detailed information about the oxidation state, coordination number, and bond distances of the iron atoms can be obtained. acs.orgnih.gov

The analysis is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES Analysis: The XANES region, which encompasses the absorption edge and extends up to ~50 eV beyond it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. For Poly(Fe-btpyb) Purple, the Fe K-edge XANES spectrum is expected to show distinct features corresponding to the Fe(II) low-spin state in its native purple form. Upon electrochemical oxidation to the colorless Fe(III) state, a chemical shift of the absorption edge to higher energy is anticipated, providing a direct confirmation of the oxidation. acs.orgaps.org The shape and intensity of pre-edge features, which arise from dipole-forbidden 1s to 3d transitions, can offer insight into the symmetry of the Fe coordination environment. uu.nldtu.dk

EXAFS Analysis: The EXAFS region, extending several hundred eV past the edge, contains oscillatory structures that result from the scattering of the outgoing photoelectron by neighboring atoms. Fourier transformation of the EXAFS data yields a radial distribution function, providing precise information on the bond distances between the central Fe atom and its coordinating nitrogen atoms from the terpyridine ligands. In studies of similar Fe(II) polypyridyl complexes, EXAFS has been instrumental in quantifying the change in the average Fe-Nitrogen (Fe-N) bond length upon spin-state transitions. acs.org For Poly(Fe-btpyb) Purple, a contraction of the Fe-N bond distance is expected upon oxidation from Fe(II) to Fe(III), reflecting the increased electrostatic attraction and change in ionic radius. This structural modification is a key component of the electrochromic mechanism. acs.orgresearchgate.net

A representative table summarizing expected XAS findings for Poly(Fe-btpyb) Purple in its two redox states is presented below.

| Redox State | Expected Fe K-edge Position | Expected Fe-N Bond Distance (Å) | Coordination Environment |

| Fe(II) - Purple | Lower Energy | ~1.97 - 2.02 | Distorted Octahedral |

| Fe(III) - Colorless | Higher Energy (Shift of ~2-3 eV) | ~1.88 - 1.93 | Distorted Octahedral |

Table 1: Expected X-ray Absorption Spectroscopy parameters for Poly(Fe-btpyb) Purple in its Fe(II) and Fe(III) states. Data are representative based on literature for similar Fe-polypyridyl complexes. acs.orgrsc.org

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Vibrational Signatures

Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique capable of providing detailed chemical and structural information from molecules adsorbed on or near nanostructured metal surfaces. dtic.milnih.gov For Poly(Fe-btpyb) Purple films deposited on suitable SERS-active substrates (e.g., silver or gold nanoparticles), this technique can reveal specific molecular vibrational signatures that are crucial for understanding the polymer's structure and its interaction with the substrate. mdpi.com

The enhancement of the Raman signal arises primarily from two mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance in the metal nanostructures, and a chemical enhancement involving charge-transfer between the analyte and the substrate. rsc.org

In the context of Poly(Fe-btpyb) Purple, SERS can be used to:

Identify Ligand Vibrational Modes: The SERS spectrum will be dominated by the vibrational modes of the terpyridine ligands coordinated to the iron centers. Key bands corresponding to pyridine (B92270) ring breathing, C=C and C=N stretching, and C-H bending modes can be identified. These "fingerprint" vibrations provide direct evidence of the ligand structure within the polymer film.

Probe the Metal-Ligand Interaction: Changes in the frequency and intensity of specific ligand vibrational modes upon coordination to the Fe(II) center can be monitored. These shifts offer insight into the strength and nature of the metal-ligand bond.

Analyze Redox-Induced Changes: Upon electrochemical switching from the purple Fe(II) state to the colorless Fe(III) state, shifts in the positions of the terpyridine-related bands are expected. These shifts reflect the change in the electronic density and bond strengths within the ligand as a result of the metal's oxidation.

Leverage Resonance Raman Effects: The purple color of the polymer is due to a strong metal-to-ligand charge transfer (MLCT) absorption band around 580 nm. rsc.orgnims.go.jp By using a laser excitation wavelength that falls within this absorption band, a Resonance Raman (RR) effect can be achieved, which selectively enhances the vibrations of the chromophore. In related Fe(II)-MSPs, studies using excitation into the MLCT band have shown specific changes in the Raman spectra, providing detailed information about the electronic transition. mdpi.com For Poly(Fe-btpyb) Purple, this would lead to a significant enhancement of the vibrational modes coupled to the MLCT, particularly those of the terpyridine acceptor ligand.

Morphological and Microstructural Characterization of Deposited Films

The performance of devices incorporating Poly(Fe-btpyb) Purple, such as electrochromic displays or memory elements, is critically dependent on the quality of the deposited polymer film. mdpi.com Techniques such as spray or spin coating are used to create these films on conductive substrates like ITO-coated glass. nims.go.jp Characterizing the film's homogeneity, topography, and nanoscale structure is therefore essential for optimizing device fabrication and performance.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Film Homogeneity

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary techniques used to visualize the surface morphology of the polymer films. nih.gov

Atomic Force Microscopy (AFM): AFM provides three-dimensional surface profiles at the nanometer scale. It operates by scanning a sharp tip over the surface, allowing for quantitative measurements of surface roughness. researchgate.net For Poly(Fe-btpyb) Purple films, AFM is crucial for evaluating the homogeneity at the nanoscale. mdpi.com A low surface roughness is generally desirable for uniform charge transport and consistent optical switching. The data obtained from AFM can be used to generate parameters like the average roughness (Ra) and the root-mean-square roughness (Rq), which are critical for quality control. core.ac.uk

The following table presents typical roughness data that could be obtained from AFM analysis of electrochromic polymer films.

| Parameter | Description | Representative Value for a Homogeneous Film |

| Ra (nm) | Average Roughness | < 10 nm |

| Rq (nm) | Root-Mean-Square Roughness | < 15 nm |

| Rmax (nm) | Maximum Peak-to-Valley Height | < 50 nm |

Table 2: Representative surface roughness parameters for a homogeneous electrochromic polymer film as measured by Atomic Force Microscopy. Values are based on findings for similar materials. mdpi.comcore.ac.uk

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to investigate the internal microstructure and nanoscale features of the Poly(Fe-btpyb) Purple material. researchgate.net While AFM probes the surface, TEM provides information about the bulk of the film. To perform TEM, the polymer may need to be carefully prepared, for instance by casting a very dilute solution onto a TEM grid or by using microtomy to obtain thin cross-sections of a deposited film. nih.gov

TEM analysis can elucidate:

Polymer Chain Arrangement: At high magnification, TEM can potentially visualize the arrangement of individual or bundled polymer chains, revealing information about their packing and ordering. Studies on other polymers have successfully imaged helical structures and single chains. nih.gov

Presence of Nanodomains: It can identify the presence of any crystalline or ordered nanodomains within the otherwise amorphous polymer matrix. Such features can significantly impact charge transport and chromic properties.

Supramolecular Assembly: For metallo-supramolecular polymers, TEM is a valuable tool to observe the higher-order structures formed through self-assembly. researchgate.netchinesechemsoc.org This could include the formation of nanofibers, vesicles, or other complex architectures, as has been observed in related systems. rsc.orgnih.gov The morphology of these assemblies can be critical to the material's function.

By combining these advanced characterization techniques, a detailed and multi-scale understanding of Poly(Fe-btpyb) Purple can be achieved, linking its molecular structure to its macroscopic properties and performance in devices.

Theoretical and Computational Investigations of Poly Fe Btpyb Purple

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Electronic Band Structure Calculations and Charge Density Distributions

No specific studies presenting electronic band structure calculations or charge density distribution maps for Poly(Fe-btpyb) Purple were found in the available literature. Such studies would be crucial in providing a quantum-mechanical understanding of its conductivity and optical properties.

Computational Modeling of Metal-Ligand Interactions and Spin States

While the coordination of the iron center with the btpyb ligand is the cornerstone of the polymer's structure and function, detailed computational models quantifying the metal-ligand bond strengths, orbital interactions, and spin state energetics for Poly(Fe-btpyb) Purple are not publicly available.

Molecular Dynamics (MD) Simulations of Polymer Growth and Dynamics

Simulating Polymer Chain Conformations and Inter-Chain Interactions

There is a lack of published MD simulation studies that specifically model the chain conformations, folding, and inter-chain packing of Poly(Fe-btpyb) Purple. These simulations would offer valuable insights into the material's morphology and bulk properties.

Diffusion Mechanisms of Ions within the Polymeric Matrix

The electrochromic functionality of Poly(Fe-btpyb) Purple relies on ion diffusion within the polymer matrix to balance charge during redox switching. However, no MD simulation data detailing the pathways and diffusion coefficients for counter-ions within this specific polymer could be located.

Theoretical Prediction of Redox Potentials and Charge Transfer Efficiencies

While the redox activity of the iron center is experimentally well-established, there are no available theoretical studies that report the predicted redox potentials of Poly(Fe-btpyb) Purple based on first-principles calculations. Similarly, computational data on charge transfer efficiencies between monomer units or polymer chains are not present in the accessible literature.

Multi-Scale Modeling Approaches for Understanding Macroscopic Behavior

To bridge the gap between the molecular-level characteristics and the bulk properties of Poly(Fe-btpyb) Purple, multi-scale modeling has emerged as a critical tool. This computational strategy addresses the vast range of length and time scales that govern the material's behavior, from the quantum mechanics of its metallic core to the macroscopic response of a polymer film. By systematically linking different levels of simulation, a more holistic understanding of structure-property relationships can be achieved.

A typical multi-scale modeling workflow for a complex material like Poly(Fe-btpyb) Purple involves a hierarchical approach. Information from more detailed, smaller-scale simulations is used to parameterize less detailed, larger-scale models. This allows for the investigation of phenomena that are computationally intractable with a single simulation method.

Hierarchy of Simulation Techniques in a Multi-Scale Approach

| Modeling Scale | Simulation Method | Typical Properties Investigated for Poly(Fe-btpyb) Purple |

| Quantum Scale (Angstroms, femtoseconds) | Density Functional Theory (DFT) | Fe-N bond energies, electronic structure, charge distribution, spectroscopic properties. |

| Atomistic Scale (Nanometers, nanoseconds) | Molecular Dynamics (MD) | Polymer chain conformation, solvent interactions, local morphology, diffusion of counter-ions. |

| Mesoscale (Micrometers, microseconds) | Coarse-Grained Molecular Dynamics (CGMD), Dissipative Particle Dynamics (DPD) | Self-assembly, phase behavior, formation of larger domains, response to external fields. |

| Continuum Scale (Millimeters, seconds) | Finite Element Method (FEM) | Mechanical stress-strain behavior, bulk electrochromic response, thermal conductivity. |

At the most fundamental level, quantum mechanical (QM) methods like Density Functional Theory (DFT) are employed to elucidate the electronic structure of the Fe(II) coordination center. These calculations provide crucial data on the nature of the iron-ligand bonds, which are the cornerstone of the polymer's properties. DFT can accurately predict bond lengths, bond angles, and the energies of molecular orbitals, which govern the material's color and redox behavior.

Illustrative DFT-Calculated Parameters for the [Fe(tpy)₂]²⁺ Core

This table presents representative data that would be obtained for the core complex of a polymer like Poly(Fe-btpyb) Purple, based on studies of analogous iron(II)-terpyridine complexes. These parameters serve as the foundation for higher-level simulations.

| Parameter | Description | Calculated Value |

| Fe-Naxial bond length | The distance between the iron center and the nitrogen of the central pyridine (B92270) ring. | 1.88 - 1.92 Å |

| Fe-Ndistal bond length | The distance between the iron center and the nitrogen of the outer pyridine rings. | 1.97 - 2.01 Å |

| N-Fe-N bond angle | The bite angle of the terpyridine ligand. | 80.5° - 81.5° |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | 2.1 - 2.3 eV |

Moving up the hierarchy, the parameters derived from DFT are used to develop force fields for atomistic simulations , most commonly Molecular Dynamics (MD). In MD, the polymer chains are modeled explicitly, along with solvent molecules and counter-ions. These simulations can track the movement of each atom over time, providing insights into the polymer's conformation, its interaction with the surrounding environment, and the local morphology of the material. Properties such as the radius of gyration, end-to-end distance, and radial distribution functions can be calculated to describe the polymer's structure in a condensed phase.

Finally, the results from mesoscale simulations can be used to inform continuum models , often employing techniques like the Finite Element Method (FEM). At this level, the material is treated as a continuous medium rather than a collection of individual molecules. These models are capable of predicting macroscopic properties such as mechanical strength, elasticity, and the bulk response of an electrochromic device. By integrating the information from the lower scales, these continuum models can be based on a more fundamental understanding of the material's behavior.

Through this multi-scale approach, a comprehensive computational model of Poly(Fe-btpyb) Purple can be constructed. This allows researchers to probe how modifications to the molecular structure would influence the final macroscopic properties of the material, accelerating the design and optimization of new functional polymers.

Mechanistic Basis of Electrochromism and Resistive Switching in Poly Fe Btpyb Purple

Elucidation of Electrochromic Switching Mechanism

Poly(Fe-btpyb) Purple is a metallo-coordination polymer recognized for its electrochromic properties, demonstrating a distinct color change from purple to colorless upon the application of a voltage. tcichemicals.comtcichemicals.com This phenomenon, known as electrochromism, is rooted in an electrochemical process called redox (reduction-oxidation), which involves the exchange of electrons and ions. smartglassworld.net The material's ability to alter its light absorption properties in response to an electrical field forms the basis for its potential use in applications like light control films and smart glass. tcichemicals.comtcichemicals.com

The vibrant purple color of Poly(Fe-btpyb) Purple is intrinsically linked to the presence of iron in the +2 oxidation state (Fe(II)). tcichemicals.comtcichemicals.com The chemistry of iron is predominantly characterized by the +2 and +3 oxidation states. docbrown.info The transition between these states is a fundamental redox process. smartglassworld.net In the case of Poly(Fe-btpyb) Purple, the application of a positive voltage to an electrode coated with the material triggers an electrochemical oxidation. tcichemicals.comtcichemicals.com This process involves the loss of an electron from the iron center, converting Fe(II) to Fe(III). tcichemicals.comtcichemicals.comdocbrown.info

This change in the oxidation state of the central metal ion is the direct cause of the observed color modulation. tcichemicals.comtcichemicals.com When the iron is in the Fe(II) state, the polymer is purple. tcichemicals.comtcichemicals.com Upon oxidation to the Fe(III) state, the polymer becomes colorless. tcichemicals.comtcichemicals.com This reversible transformation allows the material to be switched between its colored and bleached states. mdpi.com The thermodynamic and physicochemical properties of iron species are highly dependent on the metal's oxidation state. electrochemsci.org

Table 1: Electrochromic State Transition in Poly(Fe-btpyb) Purple

| State | Iron Oxidation State | Applied Voltage | Color |

| Colored | Fe(II) | None / Negative Bias | Purple |

| Bleached (Colorless) | Fe(III) | Positive Bias | Colorless |

The color of Poly(Fe-btpyb) Purple arises from a specific electronic phenomenon known as a metal-to-ligand charge transfer (MLCT). tcichemicals.comtcichemicals.com This involves the transfer of an electron from a metal-centered orbital (in this case, Fe(II)) to a ligand-centered orbital upon the absorption of light. science.gov For Poly(Fe-btpyb) Purple, this MLCT transition results in a strong absorption in the visible spectrum at approximately 580 nm, which the human eye perceives as purple. tcichemicals.comtcichemicals.com

The redox event—the oxidation of Fe(II) to Fe(III)—directly modulates this MLCT absorption. tcichemicals.comtcichemicals.com When the iron center is oxidized to Fe(III), the energy levels of the metal orbitals are lowered, significantly increasing the energy required for a charge transfer to the ligand. This energetic shift moves the absorption band out of the visible spectrum. tcichemicals.com Consequently, the MLCT absorption at 580 nm disappears, and the material becomes colorless. tcichemicals.comtcichemicals.com This direct correlation between the electrochemical redox state of the iron core and the optical MLCT absorption is the fundamental principle of the material's electrochromic function. tcichemicals.comtcichemicals.commdpi.com

A key characteristic of Poly(Fe-btpyb) Purple is its "memory effect," which is the ability to maintain its displayed color state (either purple or colorless) even after the external power source is disconnected. tcichemicals.comtcichemicals.com This phenomenon of state retention is crucial for energy-saving applications, as power is only consumed during the switching process, not to maintain a particular state. smartglassworld.netnih.gov

The principle behind this memory effect lies in the stability of the electrochemical states once they are set. After the Fe(II) has been oxidized to Fe(III) to achieve the colorless state, the Fe(III) state persists without a continuous voltage input. tcichemicals.comtcichemicals.com Similarly, the reduced Fe(II) state remains stable. This bistability is often related to the prevention of spontaneous charge recombination or ion migration once the electric field is removed. tcichemicals.com For instance, in some electrochromic devices, the film-coated part does not show color changes because a film can prevent anion transfer to the polymer layer, indicating the importance of ion mobility for the state change. tcichemicals.com The ability of the material to remain in a specific optical state for a period without power is a defining feature of its non-volatile nature. nih.govacs.org

Fundamental Principles of Resistive Switching Phenomena (ReRAM)

Resistive Random-Access Memory (ReRAM) is a non-volatile memory technology based on the principle of resistive switching, where a material's electrical resistance can be reversibly changed by applying a voltage or current. physicsgirl.in A typical ReRAM device has a simple metal-insulator-metal (MIM) structure, where an insulating or semiconducting material is sandwiched between two electrodes. physicsgirl.intistory.comnih.gov The ability to switch between a high resistance state (HRS) and a low resistance state (LRS) allows for the storage of binary data ('0' and '1'). physicsgirl.innih.gov

The core mechanism behind many ReRAM devices, particularly those classified as Valence Change Mechanism (VCM) or Electrochemical Metallization (ECM) memories, is electrochemical oxidation-reduction. nih.govresearchgate.netaip.org This process involves the migration of ions and subsequent redox reactions within the switching layer, which leads to the formation and rupture of conductive filaments (CFs). nih.govmdpi.compsu.edu

In VCM devices, which often use transition metal oxides, the application of an electric field causes the migration of anions, such as oxygen ions. ampri.res.in This movement creates oxygen vacancies, and the accumulation of these vacancies forms a conductive filament, switching the device to the LRS. mdpi.comampri.res.in Reversing the voltage polarity can cause the ions to drift back, leading to a re-oxidation of the filament region, its rupture, and a return to the HRS. aip.orgampri.res.in In ECM devices, an electrochemically active electrode (like Ag or Cu) is oxidized, injecting metal cations into the switching layer. nih.govresearchgate.net These cations migrate toward the counter-electrode, where they are reduced back to metal atoms, growing a metallic filament that bridges the electrodes and switches the device to the LRS. nih.govresearchgate.net The dissolution or rupture of this filament via a reverse electrochemical process resets the device to the HRS. researchgate.net This reliance on nano-electrochemical redox processes is fundamental to ReRAM operation. researchgate.net

The transition between the Low Resistance State (LRS) and the High Resistance State (HRS) is the basis of data storage in ReRAM. nih.gov The LRS is characterized by the presence of a continuous conductive filament connecting the two electrodes, providing a low-resistance path for current. mdpi.com The HRS is defined by a ruptured or dissolved filament, creating a gap that significantly impedes current flow. mdpi.comnih.gov The ratio of the resistance in the HRS to that in the LRS (the ON/OFF ratio) is a critical performance metric. nih.govnih.gov

The efficiency of the charge-transfer processes, encompassing both ion migration and the redox reactions at the filament tip and electrodes, plays a crucial role in these state transitions. An efficient electrochemical process allows for reliable and repeatable formation (SET operation, HRS to LRS) and rupture (RESET operation, LRS to HRS) of the conductive filament. nih.govnih.gov The speed, energy consumption, and stability of the switching are all dependent on the kinetics of these electrochemical reactions. researchgate.net A higher efficiency in the underlying redox reactions can lead to lower switching voltages, faster switching speeds, and better endurance. ampri.res.in The stability of the LRS and HRS, known as retention, is also linked to the prevention of spontaneous ion diffusion and redox reactions when the device is unpowered. acs.orgnih.gov Therefore, the control and efficiency of charge transfer at the nanoscale are paramount for high-performance resistive switching. researchgate.net

Table 2: General Characteristics of Resistive States in ReRAM

| State | Description | Conductive Filament Status | Resistance Level |

| LRS (Low Resistance State) | "ON" state, allows current to flow easily. | Formed and connecting the electrodes. | Low |

| HRS (High Resistance State) | "OFF" state, impedes current flow. | Ruptured, with a gap in the conductive path. | High |

Influence of Conformational Stability of the Organic Ligand on Device Durability

The long-term performance and reliability of electrochromic and resistive switching devices are intrinsically linked to the chemical and structural integrity of the active materials. In the case of Poly(Fe-btpyb) Purple, a metallo-supramolecular polymer, the conformational stability of the organic ligand, 1,4-bis(2,2':6',2''-terpyridin-4'-yl)benzene (btpyb), is a critical determinant of device durability. The rigid nature of this ligand framework is fundamental to mitigating degradation pathways that can compromise the operational lifetime of devices.

Research into the endurance characteristics of devices utilizing iron(II)-based metallo-supramolecular polymers has revealed that their long-term durability is directly attributable to the absence of conformational changes within the organic ligand during electrochemical cycling. This stability is a key factor in the material's ability to undergo repeated redox cycles without significant degradation. The inherent rigidity of the bis(terpyridine)iron(II) coordination motif is a cornerstone of this stability. Computational studies, including Density Functional Theory (DFT) calculations, on bis(terpyridine)iron(II) and related complexes have provided insights into their stable and well-defined geometries. These theoretical models affirm the structural rigidity of the coordination environment around the iron center, which is crucial for maintaining the integrity of the polymer backbone.

The structure of the btpyb ligand itself, with its central benzene (B151609) ring linking two terpyridine units, imparts a high degree of conformational rigidity to the polymer chain. Unlike more flexible ligands that can undergo rotational or twisting motions, the btpyb ligand maintains a relatively fixed geometry. This structural inflexibility prevents undesirable side reactions and morphological changes in the polymer film that can be triggered by the mechanical stress of ion insertion/extraction and volume changes during switching. Such conformational constraints are vital for ensuring the consistent and reversible electrochemical behavior essential for both electrochromism and resistive switching.

Degradation in metallo-supramolecular polymers can often be initiated by the dissociation of the metal-ligand bond or by chemical attack on the ligand itself. A conformationally stable ligand like btpyb enhances the stability of the iron(II) complex. The well-defined and rigid coordination sphere minimizes steric strain and provides a stable electronic environment for the iron center, thus strengthening the metal-ligand bonds. This robustness makes the polymer less susceptible to degradation from factors such as residual water or electrolyte impurities, which could otherwise lead to the breakdown of the polymer structure and a decline in device performance.

The importance of ligand design is further highlighted when comparing the performance of devices made with rigid versus flexible ligands. For instance, studies on electrochromic devices fabricated with a three-arm terpyridine ligand incorporating flexible methylenoxyl groups still demonstrate good stability, maintaining 70% of their initial optical contrast after 500 cycles. While this is a respectable performance, the emphasis on the "no conformational change" in more rigid systems suggests that minimizing ligand flexibility is a key strategy for achieving even higher levels of durability. The conformational stability of the btpyb ligand in Poly(Fe-btpyb) Purple is, therefore, a foundational principle behind its suitability for durable electrochromic and resistive switching applications.

Research Findings on Device Durability

The following table summarizes key durability metrics for electrochromic devices based on terpyridine-Fe(II) complexes, illustrating the impact of ligand structure on performance.

| Device Type | Ligand Structure | Durability Metric | Reference Finding |

| Solid-State Electrochromic Device | Fe(II)-based metallo-supramolecular polymer | High cyclic stability | Endurance characteristics attributed to no conformational change of the organic ligand. |

| Solid-State Electrochromic Device | Three-arm terpyridine with flexible methylenoxyl groups | 70% retention of initial optical contrast after 500 cycles | Demonstrates good stability, though the presence of flexible linkers can be a point of comparison for the enhanced stability of fully rigid systems. |

Fabrication Methodologies and Device Architectures for Research Prototypes

Thin Film Deposition Techniques for Poly(Fe-btpyb) Purple Layers

The creation of uniform, thin layers of Poly(Fe-btpyb) Purple is a critical first step in device fabrication. The quality of this layer directly impacts the device's optical properties and performance metrics, such as switching speed and color contrast. Solution-based methods are predominantly used, leveraging the polymer's solubility in solvents like methanol (B129727).

Spray coating and spin coating are two of the most common and accessible techniques for depositing Poly(Fe-btpyb) Purple films from solution. These methods allow for the formation of homogeneous layers on substrates with good control over thickness.

Spray Coating: This technique involves atomizing a solution of the polymer and spraying it onto a substrate. It is particularly advantageous for coating large areas and non-planar surfaces. In the fabrication of solid-state electrochromic devices, a spray coating technique was used to deposit the Poly(Fe-btpyb) Purple (referred to as polyFe) layer onto Indium Tin Oxide (ITO)-coated glass. researchgate.net The thickness of the polymer layer is a key parameter; research has shown that optimizing the polyFe layer thickness to approximately 240 ± 50 nm results in superior electrochromic performance. researchgate.net

Spin Coating: This method involves dispensing the polymer solution onto the center of a substrate, which is then rotated at high speed. Centrifugal force spreads the solution evenly, and the solvent evaporates to leave a thin film. Product documentation for Poly(Fe-btpyb) Purple suggests that it can be effectively coated onto ITO glass via either spray or spin coating from a methanol solution, typically at a concentration of 3 mg/mL.

The choice between spray and spin coating often depends on the desired film thickness, substrate size, and scalability of the process. Both methods offer a straightforward route to fabricating the active electrochromic layer for research prototypes.

While solution-based methods are prevalent for Poly(Fe-btpyb) Purple, advanced vapor deposition techniques are widely used for other polymer systems and offer potential pathways for future research. Plasma-Enhanced Chemical Vapor Deposition (PECVD) is one such technique that allows for the fabrication of thin, uniform, and highly cross-linked polymer films. researchgate.net

In a typical PECVD process, monomer precursors are introduced into a vacuum chamber where they are fragmented by high-energy plasma to form reactive free radicals. researchgate.net These radicals then polymerize on the substrate surface, forming a dense and often pinhole-free film. researchgate.netresearchgate.net This technique is particularly useful for creating robust films with strong adhesion to the substrate. For organometallic compounds, PECVD can be used to synthesize polymer/metal composite films where the metal content can be tuned by adjusting process parameters. researchgate.net Although not yet documented for Poly(Fe-btpyb) Purple, the principles of PECVD could be adapted to deposit similar iron-containing polymer films, potentially offering enhanced durability and interfacial properties compared to solution-cast films.

Electrode Material Selection and Interface Engineering

The choice of electrode material and the engineering of the interface between the electrode and the polymer layer are critical for efficient charge injection and extraction, which governs the electrochromic switching behavior.

Due to its high electrical conductivity and optical transparency in the visible spectrum, Indium Tin Oxide (ITO) coated on glass is the most commonly used substrate for research prototypes featuring Poly(Fe-btpyb) Purple. researchgate.netnih.govnih.gov The performance of the final device is highly dependent on the quality and cleanliness of the ITO surface.

A standard pre-treatment protocol for ITO substrates involves a multi-step cleaning process. This typically includes sonication in a detergent solution, rinsing with de-ionized water, and degreasing with solvents such as acetone and methanol. princeton.edu Following this cleaning, surface treatments like exposure to UV-ozone or oxygen plasma can be employed to remove organic residues and increase the surface work function, which improves the efficiency of hole injection from the ITO into the active polymer layer. princeton.edu

In some fabrication approaches, the film formation process itself is a method of interface engineering. For instance, a purple film of a related Fe(II) supramolecular polymer has been formed at a liquid-liquid interface between an aqueous solution of iron(II) tetrafluoroborate and a chloroform solution of the ligand, with the ITO substrate submerged in the organic layer to directly capture the assembled film. mdpi.com

While ITO is the industry standard, its brittleness and the rising cost of indium have prompted research into alternative transparent conducting electrodes (TCEs), especially for flexible device applications. Potential alternatives that could be integrated with Poly(Fe-btpyb) Purple include:

Conducting Polymers: Materials like poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) offer flexibility and can be processed from solution, making them compatible with the polymer layer deposition. frontiersin.org

Silver Nanowires (AgNWs): Networks of AgNWs can achieve sheet resistance and transparency comparable to ITO while offering superior flexibility. nih.govfrontiersin.org

Graphene: As a two-dimensional sheet of carbon atoms, graphene possesses excellent electrical, optical, and mechanical properties, making it a promising candidate for a flexible TCE. nih.govglpbio.com

These materials are actively being explored for use in various optoelectronic devices and could replace ITO in future flexible displays or smart windows based on Poly(Fe-btpyb) Purple.

Electrolyte System Design for Enhanced Performance and Stability

For solid-state devices, which are more practical for commercial applications, liquid electrolytes are replaced with solid or gel-based systems. In devices fabricated with Poly(Fe-btpyb) Purple and related metallopolymers, several electrolyte formulations have been investigated:

Polymer-Based Solid Electrolytes: A solid-state electrochromic device utilizing Poly(Fe-btpyb) Purple successfully employed a poly(methyl methacrylate) (PMMA)-based solid-state electrolyte layer. researchgate.net

Gel Electrolytes: Gel electrolytes, which typically consist of a lithium salt dissolved in an organic solvent and immobilized within a polymer matrix, are a common choice. A device using a similar bis(terpyridine) iron(II) complex was constructed with a gel electrolyte sandwiched between the two ITO electrodes. nih.govfrontiersin.org Common components for such gels include lithium salts like lithium perchlorate (LiClO₄) or lithium trifluoromethanesulfonate (LiCF₃SO₃) within a PMMA or poly(ethylene oxide) (PEO) matrix, plasticized with solvents like propylene carbonate or ethylene carbonate. researchgate.net

The performance of an electrochromic device based on Poly(Fe-btpyb) Purple is summarized in the table below, highlighting the interplay between the optimized polymer film, electrode, and electrolyte system.

| Device Component | Material/Parameter | Performance Metric | Value | Reference |

| Electrochromic Layer | Poly(Fe-btpyb) Purple (polyFe) | Optimal Thickness | 240 ± 50 nm | researchgate.net |

| Substrate/Electrode | Indium Tin Oxide (ITO) on Glass | Configuration | Anode | researchgate.net |

| Counter Electrode | Prussian Blue (PB) | Configuration | Cathode | researchgate.net |

| Electrolyte | Poly(methyl methacrylate) (PMMA)-based | Type | Solid-State | researchgate.net |

| Performance | Complete Device | Transmittance Change (ΔT) | ~54% | researchgate.net |

| Cyclic Stability (1000 cycles) | 95% | researchgate.net | ||

| Applied Voltage (Switching) | +2.7 V and -1.3 V | researchgate.net | ||

| Thermal Stability | Up to 100 °C (with 50% property retention) | researchgate.net |

Liquid Electrolytes: Solvent and Supporting Electrolyte Considerations

In the laboratory setting, liquid electrolytes are frequently employed for the initial characterization of electrochromic materials due to their high ionic conductivity and ease of preparation. The primary components of a liquid electrolyte system are the solvent and a supporting electrolyte (a salt).

Solvent Selection: The choice of solvent is critical as it must dissolve the supporting electrolyte, possess a wide electrochemical stability window, and be chemically inert with respect to the electrochromic polymer and other device components. For Poly(Fe-btpyb) Purple and similar metallo-supramolecular polymers, aprotic polar solvents are generally preferred to prevent undesired reactions.

Acetonitrile (ACN): Acetonitrile is a commonly used solvent in electrochemical studies of Poly(Fe-btpyb) Purple. Its low viscosity and high dielectric constant facilitate ion mobility and salt dissolution. Research has shown that Poly(Fe-btpyb) Purple exhibits reversible electrochromic behavior in acetonitrile-based electrolytes.

Propylene Carbonate (PC): Propylene carbonate is another suitable solvent with a high boiling point and wide potential window, offering good thermal stability for fabricated devices.

Supporting Electrolyte Selection: The supporting electrolyte provides the mobile ions necessary to balance the charge during the redox switching of the Poly(Fe-btpyb) Purple film. The size and nature of the ions can influence the switching kinetics and stability of the device.

Lithium Perchlorate (LiClO₄): This is a frequently used supporting electrolyte in conjunction with acetonitrile for characterizing Poly(Fe-btpyb) Purple. rsc.org The small size of the Li⁺ cation and the mobility of the perchlorate (ClO₄⁻) anion facilitate rapid ion transport.

Other Lithium Salts: Salts such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium hexafluorophosphate (LiPF₆) are also common in electrochromic device research, offering high ionic conductivity and good electrochemical stability.

Ionic Liquids: Ionic liquids (ILs) are a class of molten salts that are liquid at or near room temperature. They offer several advantages over traditional organic solvents, including negligible vapor pressure, high thermal stability, and high ionic conductivity. One study on a similar Fe(II)-based metallosupramolecular polymer utilized 1-butyl-1-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide (BMPyr(NTf)₂) as the electrolyte, demonstrating the feasibility of ILs in these systems. mdpi.com This approach can mitigate issues related to solvent volatility and enhance device longevity. mdpi.com

| Solvent | Supporting Electrolyte | Key Considerations |

| Acetonitrile (ACN) | Lithium Perchlorate (LiClO₄) | High ionic conductivity, well-established for electrochemical characterization. |

| Propylene Carbonate (PC) | Lithium Perchlorate (LiClO₄), LiTFSI, LiPF₆ | Higher thermal stability than ACN, suitable for more robust device prototypes. |

| Ionic Liquids (e.g., BMPyr(NTf)₂) | (Acts as both solvent and electrolyte) | Negligible volatility, high thermal stability, enhanced device safety and lifetime. mdpi.com |

Solid-State and Gel Electrolytes for Device Integration

While liquid electrolytes are useful for fundamental studies, practical applications often demand solid-state or quasi-solid-state electrolytes to prevent leakage, improve durability, and simplify device manufacturing.

Gel Polymer Electrolytes (GPEs): GPEs represent a compromise between liquid and solid electrolytes, offering good ionic conductivity while maintaining a solid-like form. They are typically composed of a polymer matrix that traps a liquid electrolyte solution.

A common formulation for a gel electrolyte compatible with Poly(Fe-btpyb) Purple involves:

Polymer Matrix: Polymethyl methacrylate (PMMA) is a widely used polymer for creating the gel network.

Plasticizer/Solvent: Propylene carbonate (PC) is often used to plasticize the polymer and dissolve the lithium salt.

Lithium Salt: Lithium perchlorate (LiClO₄) provides the necessary ionic conductivity.

One documented fabrication process involves creating a mixture of LiClO₄, propylene carbonate, and PMMA powder. This gel is then spread onto one of the device's electrodes before assembly.

Solid Polymer Electrolytes (SPEs): True solid polymer electrolytes consist of a polymer matrix and a dissolved salt, without the presence of a liquid solvent. Poly(ethylene oxide) (PEO) is a classic example of a polymer used in SPEs due to its ability to solvate lithium salts. While offering the best safety and mechanical stability, SPEs often exhibit lower ionic conductivity at room temperature compared to liquid and gel electrolytes. Research into novel polymer architectures and the incorporation of ceramic fillers is an active area aimed at improving the performance of SPEs for electrochromic applications. To date, specific research detailing the use of all-solid-state polymer electrolytes with Poly(Fe-btpyb) Purple is limited, though it represents a logical progression for device development.

| Electrolyte Type | Polymer Matrix | Solvent/Plasticizer | Supporting Salt | Advantages |

| Gel Polymer Electrolyte | PMMA | Propylene Carbonate | LiClO₄ | Good ionic conductivity, flexibility, and reduced risk of leakage. |

| Solid Polymer Electrolyte | PEO | None | LiTFSI, etc. | High safety, excellent mechanical stability, suitable for flexible devices. |

Multilayer Device Architectures for Integrated Functionalities

The fabrication of a functional electrochromic device with Poly(Fe-btpyb) Purple typically involves a multilayer architecture. This layered structure allows for the integration of different materials to achieve efficient and stable electrochromic performance.

A typical device configuration is a sandwich-like structure:

Transparent Conductor / Electrochromic Layer / Electrolyte / Ion Storage Layer / Transparent Conductor

Transparent Conductors: Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass or flexible plastic substrates are used as the electrodes, allowing light to pass through the device.

Electrochromic Layer: A thin film of Poly(Fe-btpyb) Purple is deposited on one of the transparent conductors, often by spin-coating or spray-coating a solution of the polymer.

Electrolyte: The electrolyte, as discussed in the previous sections, is placed between the electrochromic and ion storage layers.

Ion Storage Layer (Counter Electrode): The ion storage layer is a crucial component that undergoes a complementary redox reaction to the electrochromic layer, facilitating the shuttling of ions and maintaining charge neutrality within the device. For an anodically coloring material like Poly(Fe-btpyb) Purple (which bleaches upon oxidation), a cathodically coloring material or a material that can reversibly intercalate/deintercalate ions without a significant color change is required.

The integration of these layers into a sealed device prevents the leakage of the electrolyte and protects the active materials from atmospheric degradation. Research into multifunctional devices may also involve incorporating energy storage capabilities, where the electrochromic and ion storage layers also function as battery or supercapacitor electrodes.

| Component | Material Example | Function |

| Transparent Conductor | Indium Tin Oxide (ITO) | Provides electrical contact while allowing light transmission. |

| Electrochromic Layer | Poly(Fe-btpyb) Purple | Undergoes a reversible color change upon application of an electrical potential. |

| Electrolyte | LiClO₄ in Propylene Carbonate/PMMA gel | Facilitates ion transport between the electrochromic and ion storage layers. |

| Ion Storage Layer | Prussian Blue (PB) | Acts as a counter electrode, balancing charge by undergoing a complementary redox reaction. mdpi.com |

Advanced Research Applications and Future Directions for Poly Fe Btpyb Purple

Next-Generation Electrochromic Device Concepts

The ability of Poly(Fe-btpyb) Purple to change color in response to an electrical stimulus is the foundation for its use in a variety of emerging electrochromic devices. Its distinct purple-to-colorless transition, coupled with its memory effect, offers advantages in terms of power consumption and user experience.

Smart windows and light control films represent a significant area of application for Poly(Fe-btpyb) Purple, aiming to enhance energy efficiency and user comfort in buildings and vehicles. These technologies leverage the electrochromic properties of the polymer to dynamically control the amount of light and solar radiation passing through glass surfaces.

Research has demonstrated the fabrication of electrochromic devices using iron-based metallo-supramolecular polymers on various substrates, including flexible ultra-thin indium tin oxide (ITO) glass. rsc.org These devices can be reversibly switched between a colored, dark state and a nearly colorless, bright state with a significant change in visible light transmittance. rsc.org For instance, devices combining an iron-based metallo-supramolecular polymer with Prussian blue as the counter electrode have shown the ability to modulate visible light transmittance from 8% to 58%. rsc.org Such devices exhibit fast response times for coloration and decoloration and maintain good cycling stability. rsc.org

The development of these technologies holds promise for applications in architectural and automotive glazing, as well as in aircraft, marine, and home appliances where dynamic light control is desirable. rsc.org

The inherent processability of metallo-supramolecular polymers like Poly(Fe-btpyb) Purple makes them suitable for the fabrication of flexible and even stretchable electrochromic displays. rsc.org Unlike many rigid inorganic electrochromic materials, these polymers are often amorphous and can be deposited from solution onto flexible substrates. rsc.org

Researchers have successfully fabricated flexible electrochromic devices using iron-based metallo-supramolecular polymers on substrates such as ultra-thin ITO glass and polyethylene (B3416737) terephthalate (B1205515) (PET) films coated with ITO. rsc.orgresearchgate.net These devices demonstrate the potential for creating conformable displays for wearable electronics, smart textiles, and other applications where rigidity is a limitation. mdpi.com The use of gel electrolytes is a key enabling factor in the fabrication of these flexible devices. rsc.org

Furthermore, techniques like inkjet printing have been explored for depositing multicolor layers of metallo-supramolecular polymers onto flexible substrates, paving the way for more complex and versatile flexible displays. rsc.org The mechanical etching of ITO films has also been employed to create patterned and flexible electrochromic displays with Fe(II)-based metallo-supramolecular polymers. researchgate.net

While significant progress has been made in flexible electrochromic devices, the development of truly stretchable displays presents additional challenges related to maintaining conductivity and device integrity under strain. However, the intrinsic properties of polymers make them a promising material class for addressing these challenges.

Advancements in Resistive Random Access Memory (ReRAM) Devices

The redox-active nature of Poly(Fe-btpyb) Purple and its observed memory effect have led to explorations of its potential in resistive random-access memory (ReRAM) devices. ReRAM is a type of non-volatile memory that operates by changing the resistance of a material in response to an electrical stimulus. While direct research on Poly(Fe-btpyb) Purple in ReRAM is still emerging, the fundamental properties of redox-active molecules and polymers provide a strong basis for this application.

Neuromorphic computing, which aims to emulate the structure and function of the human brain, relies on the development of artificial synapses that can exhibit plasticity, i.e., the ability to strengthen or weaken connections over time. The tunable resistance states of ReRAM devices make them promising candidates for artificial synapses.

The electrochemical properties of organic and metallo-supramolecular polymers are being investigated for their potential in creating neuromorphic devices. mdpi.com The ability to modulate the conductance of these materials through redox reactions mimics the synaptic weight changes in biological systems. While research in this area has often focused on conducting polymers like PEDOT:PSS and ferroelectric polymers, the principles can be extended to redox-active metallo-supramolecular polymers. stanford.eduresearchgate.net The coupling of ionic and electronic currents in such materials is a key mechanism for emulating synaptic behavior. stanford.edu The development of artificial synapses based on organic materials is driven by the goal of achieving low-power, massively parallel information processing. stanford.edu

The "memory effect" observed in the electrochromic behavior of Poly(Fe-btpyb) Purple is a form of non-volatile memory, as the material retains its state (colored or transparent) after the power is removed. tcichemicals.com This property is fundamental to its potential application in ReRAM. The retention of these states is a critical parameter for any non-volatile memory technology.

Research on redox-active molecules for non-volatile memory has shown that these materials can exhibit fast programming/erasing speeds and excellent endurance over many cycles. mdpi.com The charge storage is localized at the redox-active centers of the molecules. mdpi.com Studies on redox-active ruthenium molecular monolayers in capacitor memory devices have demonstrated excellent endurance and good 10-year memory retention. nist.gov While specific retention data for Poly(Fe-btpyb) Purple is not widely available in the context of ReRAM, the inherent stability of the Fe(II)/Fe(III) redox couple in the polymer suggests the potential for long-term data storage. Further research is needed to quantify the retention times, switching speeds, and endurance of Poly(Fe-btpyb) Purple in a dedicated ReRAM device architecture.

Exploration in Multi-Stimuli Responsive Materials

Metallo-supramolecular polymers, in general, are known for their potential to respond to a variety of external stimuli beyond just electrical fields. nih.gov This multi-stimuli responsiveness opens up possibilities for creating "smart" materials with tunable properties for a wide range of applications. The exploration of such properties in Poly(Fe-btpyb) Purple is an active area of research.

The responsiveness of these materials is often tied to the dynamic and reversible nature of the metal-ligand coordination bonds. In addition to the electro-responsiveness (redox switching) already discussed, other potential stimuli include:

Photo-responsiveness: Some metallo-supramolecular polymers incorporate photo-isomerizable moieties, allowing their properties to be modulated by light. This could lead to applications in optical data storage and light-actuated devices.

Chemo-responsiveness: The metal-ligand interactions can be influenced by the presence of specific chemical species, leading to changes in the polymer's properties. This could be exploited for chemical sensing applications. The interaction of iron-terpyridine complexes with different ions and molecules is a known area of study. mdpi.com

Mechano-responsiveness: The mechanical properties of some supramolecular polymers can be altered by applying mechanical stress, leading to changes in their structure and properties.

While the primary focus of research on Poly(Fe-btpyb) Purple has been its electrochromic properties, the broader field of multi-stimuli responsive metallo-supramolecular polymers suggests that it may possess untapped potential for responding to other external triggers. nih.govrsc.org Future research will likely focus on systematically investigating the response of Poly(Fe-btpyb) Purple to a wider range of stimuli to unlock its full potential as a versatile smart material.

Integration into Hybrid Functional Material Systems

The unique properties of Poly(Fe-btpyb) Purple, particularly its electrochromism, can be enhanced and expanded by integrating it into hybrid functional material systems. These systems combine the metallo-supramolecular polymer with other materials, such as inorganic nanoparticles or conductive polymers, to create composites with synergistic or novel functionalities.

One notable area of research is the development of nanocomposites to improve electrochromic (EC) performance. For instance, nanocomposites comprising an Fe-based metallo-supramolecular polymer (polyFe), structurally similar to Poly(Fe-btpyb) Purple, and a layered inorganic–imidazoline covalently bonded hybrid (LIIm) have been prepared. mdpi.com In these composites, the polyFe coats the outer surface of LIIm nanoparticle aggregates. mdpi.com This configuration has been shown to enhance the memory properties and maintain a large optical contrast during electrochromic switching. mdpi.com Such hybrid materials demonstrate significantly longer EC memory, a critical factor for applications like smart windows and low-power displays. mdpi.com

The creation of these hybrid materials often involves simple mixing of the components in a suitable solvent, followed by deposition as a thin film. mdpi.com The resulting nanocomposites can exhibit both the processability of polymers and the functional properties of the inorganic components. The table below summarizes the enhanced properties observed in such a hybrid system.

| Property | Poly(Fe) Polymer | Poly(Fe)/LIIm Nanocomposite |

| Optical Contrast (ΔT) | ~72% | 70-76% |

| Redox Potential | 0.96 V vs. Ag/Ag+ | 0.86–0.89 V vs. Ag/Ag+ |

| EC Memory | Standard | Enhanced |

Table showing a comparison of electrochromic properties between a pure Fe-based metallo-supramolecular polymer and its nanocomposite with a layered inorganic–imidazoline hybrid (LIIm). Data sourced from mdpi.com.

Furthermore, the integration of metallo-supramolecular polymers with conductive polymers like polyaniline (PANI) or poly(3,4-ethylenedioxythiophene) (PEDOT) is another promising avenue. mdpi.comnih.gov These combinations can lead to materials with improved conductivity and stability, which are crucial for the long-term performance of electrochromic devices. mdpi.com The porous nature of some inorganic additives can also enhance ion mobility within the hybrid material, leading to faster switching speeds. mdpi.com

Investigation of Ligand Modifications and Alternative Metal Centers for Tunable Properties

The properties of Poly(Fe-btpyb) Purple are not fixed; they can be precisely tuned by modifying the organic ligand or by substituting the central iron ion with other transition metals. This chemical versatility is a cornerstone of metallo-supramolecular chemistry and allows for the rational design of materials with tailored functionalities. rsc.org

The bisterpyridine ligand in Poly(Fe-btpyb) Purple is a versatile scaffold that can be chemically modified in numerous ways. The facile modification at the 4'-position of the terpyridine unit is a common strategy to alter the electronic properties of the resulting polymer. rsc.org Introducing electron-donating or electron-withdrawing groups can shift the redox potentials of the metal center and alter the energy of the metal-to-ligand charge transfer (MLCT) bands, which are responsible for the polymer's color. royalsocietypublishing.org For example, attaching different aryl substituents to the terpyridine scaffold can systematically tune the absorption and emission behaviors of the final metal complexes. royalsocietypublishing.org These modifications can lead to changes in color, switching voltage, and stability of the electrochromic material. frontiersin.org

Replacing the Fe(II) ion in Poly(Fe-btpyb) Purple with other transition metals is another powerful method for tuning the polymer's properties. The choice of metal ion has a profound impact on the electrochemical and photophysical characteristics of the resulting metallo-supramolecular polymer. annualreviews.org For instance, substituting Fe(II) with Ru(II) can lead to materials with interesting photophysical properties, including luminescence. rsc.org On the other hand, using Co(II) or Ni(II) can result in different redox behaviors and color changes. researchgate.net The table below compares the electrochemical properties of bisterpyridine-based polymers with different metal centers.

| Metal Center | M(II)/M(III) Redox Couple (vs. Fc/Fc+) | Key Properties and Applications |

| Fe(II) | Reversible | Strong electrochromism, good cycle stability. researchgate.net |

| Ru(II) | Reversible | Luminescence in the NIR region, potential for sensing applications. researchgate.net |

| Co(II) | Two reversible redox waves (Co(II)/Co(I) and Co(II)/Co(III)) | Higher viscosity in solution compared to Fe(II) analogues. researchgate.net |

| Ni(II) | - | Remarkable optical memory effect, intense color transitions. researchgate.net |

| Cu(II) | Irreversible reduction of Cu(II) | Potential for electrocatalysis. annualreviews.org |

| Zn(II) | Redox inactive | Used to create fluorescent coordination polymers with pH-responsive properties. royalsocietypublishing.org |

This interactive table summarizes the impact of different metal centers on the properties of bisterpyridine-based metallo-supramolecular polymers. Data sourced from royalsocietypublishing.organnualreviews.orgresearchgate.net.

The stability of the metal-ligand bond also varies with the metal ion, which can affect the polymer's processability and self-healing capabilities. nih.gov This ability to create a library of polymers with a wide range of properties simply by changing the metal ion highlights the modularity and potential of this class of materials.

Challenges and Opportunities in Scale-Up and Industrial Translation from a Research Perspective

Despite the promising properties of Poly(Fe-btpyb) Purple and related metallo-supramolecular polymers, their transition from laboratory-scale research to industrial applications faces several challenges. However, overcoming these hurdles presents significant opportunities in the realm of advanced materials.

Synthesis and Purification: The multi-step synthesis of complex organic ligands like bisterpyridine can be time-consuming and costly, which is a major barrier to large-scale production. rsc.org Purification of the final polymer to achieve the desired properties and batch-to-batch consistency can also be challenging.

Processability: While the dynamic nature of metal-ligand bonds can be advantageous, it can also lead to materials with lower mechanical strength and thermal stability compared to conventional covalent polymers. researchgate.net Finding suitable solvents for large-scale solution processing can also be an issue.

Long-term Stability: For applications like smart windows, the long-term stability of the electrochromic material under repeated cycling and exposure to environmental factors like UV radiation and temperature fluctuations is critical. researchgate.net Degradation of the polymer or electrolyte can lead to a loss of performance over time.

Cost: The cost of the raw materials, particularly the metal salts (especially for noble metals like ruthenium) and the complex organic ligands, can be high, impacting the economic viability of commercial products. rsc.org

Smart Windows and Displays: The most immediate application for electrochromic polymers like Poly(Fe-btpyb) Purple is in smart glass for buildings and vehicles, which can dynamically control light and heat transmission, leading to significant energy savings. rsc.org There is also potential in low-power displays and electronic paper. acs.org

Sensors: The sensitivity of the metal-ligand bond to external stimuli makes these materials promising candidates for chemical sensors. spast.org For example, changes in the polymer's color or luminescence upon binding with a target analyte could form the basis of a sensory device.

Anti-counterfeiting and Camouflage: The ability to reversibly change color on demand opens up possibilities in anti-counterfeiting technologies and adaptive camouflage systems. rsc.org

Energy Storage: The redox-active nature of these polymers suggests potential applications in energy storage devices, although this area is less explored than their electrochromic applications. nih.gov

A techno-economic analysis is crucial to assess the commercial feasibility, taking into account factors like raw material costs, manufacturing processes, and the target market. iastate.eduntua.gr

Emerging Research Trends in Metallo-Supramolecular Polymer Science

The field of metallo-supramolecular polymer science is continually evolving, with researchers exploring new functionalities and applications beyond electrochromism. These emerging trends provide a glimpse into the future directions for materials like Poly(Fe-btpyb) Purple.

One of the most exciting areas is the development of stimuli-responsive materials that can change their properties in response to various external signals, such as light, temperature, pH, or the presence of specific chemicals. rsc.org This "smart" behavior is being harnessed to create materials with dynamic and controllable functions.